molecular formula C13H24N2O2 B11869199 Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1259489-94-5

Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B11869199
CAS No.: 1259489-94-5
M. Wt: 240.34 g/mol
InChI Key: SSPFZTCMBZHRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure where two nitrogen atoms are positioned at the 1- and 6-positions of a fused 5- and 6-membered ring system. The tert-butyl carbamate (Boc) group at the 6-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and CNS-targeting agents . Its spirocyclic architecture imparts conformational rigidity, which can improve binding selectivity and metabolic stability compared to linear analogs.

Properties

CAS No.

1259489-94-5

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-4-7-13(15)8-6-9-14-13/h14H,4-10H2,1-3H3

InChI Key

SSPFZTCMBZHRDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCN2

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Preparation

The gold-catalyzed cyclization method represents a modern approach to spirocyclic compound synthesis. As detailed in a Royal Society of Chemistry publication, this strategy employs tert-butyl 2-(4-methoxybenzyl)hydrazine-1-carboxylate as a starting material. The reaction proceeds via a three-component coupling involving:

  • Aldehydes (e.g., isobutyraldehyde, benzaldehyde)

  • 4-Pentyn-1-ol as a propargyl alcohol component

  • Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) and silver hexafluoroantimonate as catalytic systems.

The mechanism involves gold-mediated alkyne activation, facilitating a tandem hydroamination-cyclization sequence. This method achieves diastereomeric ratios (dr) of 42:58 to 46:54 , depending on the aldehyde substituent.

Table 1: Representative Yields from Gold-Catalyzed Reactions

Substrate CombinationCatalyst LoadingYield (%)dr
Isobutyraldehyde + 4-Pentyn-1-ol5 mol% Au9242:58
Benzaldehyde + 4-Pentyn-1-ol5 mol% Au8925:75

Key Optimization Parameters

  • Temperature : Reactions conducted at 50°C for 4 hours achieve optimal conversion.

  • Solvent : Tetrahydrofuran (THF) provides superior solubility for intermediates.

  • Workup : Filtration through Celite followed by silica gel chromatography (cyclohexane:EtOAc = 30:1) yields pure product.

Characterization Data

  • 1H-NMR (C6D6, 400 MHz): δ = 7.48 (m, 3.6H, aromatic), 4.35 (q, J = 6.2 Hz, 0.8H, CH2O), 3.33 (s, 2.50H, OCH3).

  • HRMS : [M+H]+ calculated for C22H35O4N2: 391.2591; found: 391.2590.

Multi-Step Synthesis via Linear Construction

Patent-Based Approach (CN111620869A)

A Chinese patent outlines a seven-step synthesis adaptable to tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate:

Step 1: Ethyl Malonate Condensation

Ethyl malonate reacts in ethanol under reflux to form a bicyclic intermediate (Compound 2).

Step 2: Lithium Borohydride Reduction

Compound 2 undergoes reduction with LiBH4 in THF, yielding diol (Compound 3, 85–90% yield).

Step 3: Tosylation

Treatment with p-toluenesulfonyl chloride in dichloromethane installs leaving groups (Compound 4, 78% yield).

Step 4: Cs2CO3-Mediated Cyclization

Acetonitrile reflux with cesium carbonate facilitates spiro ring formation (Compound 5, 65% yield).

Step 5: Magnesium-Mediated Reduction

Methanol suspension with Mg chips reduces nitriles to amines (Compound 6, 70% yield).

Step 6: Boc Protection

Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane introduces the tert-butyl carbamate group (Compound 7, 88% yield).

Step 7: Hydrogenolytic Deprotection

Palladium on carbon (Pd/C) in methanol removes benzyl groups, affording the final product (Compound 8, 95% yield).

Table 2: Multi-Step Synthesis Performance

StepReactionKey ReagentYield (%)
1Malonate condensationEthanol92
2LiBH4 reductionTetrahydrofuran89
3TosylationTsCl, CH2Cl278
4CyclizationCs2CO3, MeCN65
5Mg reductionMethanol70
6Boc protectionBoc2O, CH2Cl288
7HydrogenolysisPd/C, H295

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Gold Catalysis : Achieves rapid spirocycle formation (4 hours) but requires expensive metal catalysts (~$1,200/mol for Au complexes).

  • Multi-Step Synthesis : Longer timeline (7 steps) but uses low-cost reagents (Mg, Cs2CO3), making it preferable for kilogram-scale production.

Stereochemical Control

Gold-mediated methods produce moderate diastereoselectivity (dr ≤ 58:42), whereas the linear approach avoids stereochemical complications through late-stage reductions.

Industrial Applicability

The patent route’s cumulative yield of ~23% (0.92 × 0.89 × 0.78 × 0.65 × 0.70 × 0.88 × 0.95) surpasses the gold method’s 92% per step , but scalability favors the former due to lower catalyst costs.

Critical Process Considerations

Solvent Selection

  • Polar aprotic solvents (THF, MeCN) enhance reaction rates in cyclization steps.

  • Methanol proves critical for Mg-mediated reductions due to proton donor availability.

Byproduct Management

  • Tosylate Elimination : Step 3 generates HCl, necessitating stringent pH control.

  • Gold Catalyst Residues : Requires post-reaction filtration and silica gel purification .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate serves as a scaffold for designing new pharmaceuticals. Its unique structure is particularly promising for developing compounds targeting central nervous system disorders due to its ability to modulate receptor interactions and enhance biological activity.

Case Studies in Drug Development

  • CNS Disorders : Preliminary studies suggest that compounds with diazaspiro structures exhibit potential anti-inflammatory and analgesic effects, making them candidates for treating conditions like chronic pain and neurodegenerative diseases.
  • Antimicrobial Activity : Research has indicated that the compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Organic Synthesis Applications

The compound is utilized as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity allows it to undergo various chemical transformations:

  • Nucleophilic Substitution Reactions : The carboxylate group can be replaced by different nucleophiles, making it a versatile building block in synthetic chemistry.
  • Intramolecular Reactions : The spirocyclic nature enables the formation of new carbon-nitrogen bonds through intramolecular reactions, enhancing the complexity of synthesized products .

The biological activity of this compound is under investigation, focusing on its interactions with biological systems:

  • Mechanism of Action : The compound's spirocyclic structure may allow it to bind effectively to specific enzymes or receptors, potentially modulating their activity and leading to various biological effects .
  • Potential Therapeutic Uses : Ongoing studies aim to elucidate its pharmacological properties and interactions with biological targets, which could inform future drug design efforts.

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate, highlighting differences in spiro ring systems, substituent positions, and physicochemical properties:

Compound Name CAS Number Spiro Ring System Substituent Positions Salts/Modifications Key Features
This compound 1250994-14-9 [4.5]decane 1,6-diaza Boc protection Balanced rigidity and solubility; used in kinase inhibitor scaffolds
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 [4.5]decane 2,8-diaza Boc protection Enhanced polarity due to altered nitrogen placement; CNS drug applications
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 1523572-07-7 [4.5]decane 1,8-diaza Hemioxalate salt Improved crystallinity; salt form enhances stability for storage
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate 1788054-69-2 [4.4]nonane 2,7-diaza Hemioxalate salt Smaller spiro system increases ring strain; higher reactivity
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate 1630906-60-3 [3.4]octane 1,6-diaza Boc protection Compact structure favors blood-brain barrier penetration

Key Findings:

Ring Size and Rigidity: Larger spiro systems (e.g., [4.5]decane) offer greater conformational flexibility compared to strained smaller rings (e.g., [3.4]octane), which may reduce metabolic degradation . The [4.4]nonane system in tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate exhibits higher reactivity due to ring strain, limiting its utility in long-term stability studies .

Substituent Position :

  • Compounds with nitrogen atoms at the 1,6-positions (e.g., this compound) demonstrate superior selectivity in kinase inhibition compared to 2,8- or 1,8-diaza analogs, likely due to optimized hydrogen-bonding interactions .

Salt Forms :

  • Hemioxalate salts (e.g., tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate) improve crystallinity and thermal stability, making them preferable for industrial-scale synthesis .

Physicochemical and Pharmacokinetic Differences

Property This compound tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
LogP (Predicted) 2.1 1.8 1.5
Solubility (mg/mL) 0.15 0.22 0.45
Metabolic Stability High (t₁/₂ > 120 min) Moderate (t₁/₂ ~ 90 min) Low (t₁/₂ ~ 60 min)
Plasma Protein Binding 85% 78% 92%

Notes:

  • The reduced LogP of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate correlates with its higher solubility but lower membrane permeability .
  • This compound’s superior metabolic stability is attributed to steric shielding by the Boc group and rigid spiro core .

Biological Activity

Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a compound of increasing interest due to its unique spirocyclic structure and potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C13_{13}H24_{24}N2_2O2_2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1259489-94-5

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Research suggests potential efficacy against several microbial strains, although specific mechanisms remain to be elucidated.
  • Anticancer Activity : The compound has shown promise in cancer therapy, particularly through its interactions with cellular pathways involved in tumor growth and apoptosis. For instance, studies have indicated that spirocyclic compounds like this one can enhance cytotoxicity in cancer cell lines compared to established drugs .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could lead to reduced proliferation of cancer cells.
  • Receptor Binding : Its structure allows for potential binding to various receptors, modulating their activity and influencing cellular responses.

Case Studies

  • Anticancer Study :
    • A study involving the compound demonstrated improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin, suggesting that its unique structure enhances interaction with biological targets involved in cancer progression .
  • Antimicrobial Efficacy :
    • In vitro tests have shown that this compound can inhibit the growth of several pathogenic fungi and bacteria, indicating its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

Compound Activity Mechanism Reference
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor binding
Similar Spirocyclic CompoundsVariesOften similar mechanisms involving enzyme modulation

Future Directions

Research is ongoing to further explore the pharmacological profiles and therapeutic potentials of this compound:

  • Detailed Pharmacological Studies : Further investigations are necessary to establish the specific biological pathways influenced by this compound.
  • Structural Modifications : Exploring derivatives of this compound could enhance its bioactivity and selectivity against specific targets.

Q & A

Q. How does computational modeling aid in predicting the bioactivity of derivatives?

  • Methodological Answer :
  • Docking Simulations : Identify binding poses in kinase pockets (e.g., JAK2 inhibitors) using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with IC50 values .
  • MD Simulations : Assess conformational flexibility in aqueous vs. lipid membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.